2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and cyclopentylmethyl moiety. One common approach is to use a Suzuki-Miyaura cross-coupling reaction, which involves the use of boronic acids and palladium catalysts to form the carbon-carbon bonds necessary for the chromene core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide has shown potential as an anti-inflammatory and antioxidant agent. It can be used in studies related to oxidative stress and inflammation.
Medicine
Medically, this compound has been investigated for its anticancer properties. It may inhibit the growth of cancer cells and induce apoptosis, making it a candidate for further drug development.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokines. Additionally, its antioxidant properties may neutralize free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: : This compound is structurally similar but contains a bromine atom, which can affect its reactivity and biological activity.
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4: : Another chromene derivative with a different substitution pattern, potentially leading to different biological activities.
Uniqueness
2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and biological activity compared to other chromene derivatives.
Properties
IUPAC Name |
2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-18(15-12-14-6-1-2-7-16(14)24-19(15)23)21-13-20(9-3-4-10-20)17-8-5-11-25-17/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXEUBFRYLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.